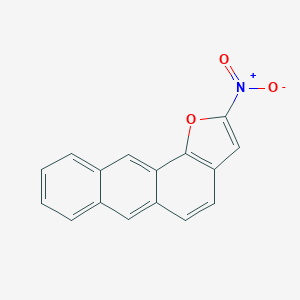

Anthra(1,2-b)furan, 2-nitro-

Description

Significance of the Anthra(1,2-b)furan Core in Heterocyclic Chemistry

The anthra(1,2-b)furan core structure is a significant scaffold in heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of numerous natural products and pharmaceutical drugs. cem.com The fusion of an anthracene (B1667546) and a furan (B31954) ring creates a polycyclic aromatic system with specific electronic and steric properties.

Anthracene-based compounds, particularly anthraquinones and their derivatives, have historically been a fertile ground for the discovery of anticancer agents. nih.gov The planar nature of the anthraquinone (B42736) core allows it to intercalate with DNA, a mechanism often associated with cytotoxic activity. nih.gov The addition of a furan ring to this core, as seen in anthra[2,3-b]furan derivatives, can modulate these properties and introduce new biological activities. nih.govutripoli.edu.ly Furan and its derivatives are known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comresearchgate.net The reactivity of the furan ring, often undergoing electrophilic substitution, allows for further chemical modifications. ijabbr.commsu.edu

The specific linear fusion in anthra[2,3-b]furan-5,10-diones has been explored as an alternative to other fused systems in the quest for new antitumor compounds with improved characteristics. nih.gov This "scaffold hopping" approach aims to retain the beneficial properties of the parent structure while potentially improving efficacy or reducing side effects. nih.gov

Academic Interest in Nitro-Substituted Fused Polycyclic Systems

The introduction of a nitro group into fused polycyclic systems is a key area of academic inquiry, primarily due to the profound impact of this substituent on the electronic properties and reactivity of the parent molecule. Nitroaromatic compounds are a well-established class of chemicals with diverse applications, and their study continues to reveal novel chemical behaviors and potential uses.

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic landscape of the aromatic system. This can lead to interesting photophysical properties, making such compounds candidates for applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs). ontosight.aiontosight.ai

Furthermore, nitro-substituted heteroaromatic compounds, including nitrobenzofurans, have been utilized as reactants in various chemical transformations. mdpi.com They can act as electrophilic partners in cycloaddition reactions, providing pathways to complex, highly substituted polycyclic structures. mdpi.com The nitro group can also be a precursor to other functional groups, such as amines, through reduction, opening up avenues for further synthetic diversification. researchgate.net

In the context of medicinal chemistry, the nitro group's presence can be crucial for biological activity. For example, the genotoxicity of certain nitroarenofurans has been linked to the presence of a nitro group at the 2-position of the furan ring when fused to one or more aromatic rings. nih.gov This highlights the importance of understanding the structure-activity relationships of these compounds. The design and synthesis of fused aza-polynitrocyclic compounds are also of interest in the field of energetic materials, where the nitro groups contribute to increased density and energy. aip.org

Overview of Research Trajectories for Anthra(1,2-b)furan, 2-nitro-

Research concerning Anthra(1,2-b)furan, 2-nitro- and its close analogs has followed several distinct trajectories, primarily focusing on its chemical properties and potential applications stemming from its unique structure.

One significant area of investigation has been the evaluation of its genotoxic and mutagenic properties. Studies have explored the DNA adduct formation and the mutagenic spectrum of related nitroaromatic compounds, providing insights into their potential biological effects. sigmaaldrich.com The CASE (Computer-Automated Structure Evaluation) methodology has been applied to understand the structural basis of the genotoxicity of nitroarenofurans, identifying the 2-nitrofuran (B122572) moiety fused to aromatic rings as a key structural fragment for activity. nih.gov

Another research direction is the potential application of this compound and similar structures in materials science. The combination of the fused polycyclic aromatic system and the electron-withdrawing nitro group suggests the possibility of interesting optical and electronic properties. ontosight.ai This has led to considerations for their use in organic electronics, though specific studies on Anthra(1,2-b)furan, 2-nitro- in this context are not extensively detailed in the provided results.

The synthesis of Anthra(1,2-b)furan, 2-nitro- and its derivatives is also a key aspect of the research. The development of synthetic routes to this and related nitro-substituted polycyclic systems is crucial for enabling further studies of their properties and applications. For instance, methods for the synthesis of related anthra[1,2-b]furans have been developed, which could potentially be adapted for the synthesis of the 2-nitro derivative. colab.ws

Table of Compound Properties

| Property | Value | Source |

| IUPAC Name | 2-Nitroanthra[1,2-b]furan | ontosight.ai |

| Molecular Formula | C₁₈H₉NO₃ | ontosight.ai |

| Molecular Weight | 287.27 g/mol | ontosight.ai |

| CAS Registry Number | 104662-23-9 | ontosight.ai |

| ChEMBL Identifier | CHEMBL428145 | ontosight.ai |

| DTXSID | DTXSID00146639 | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

104662-23-9 |

|---|---|

Molecular Formula |

C16H9NO3 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

2-nitronaphtho[2,3-g][1]benzofuran |

InChI |

InChI=1S/C16H9NO3/c18-17(19)15-9-13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)16(13)20-15/h1-9H |

InChI Key |

SKKPTIULHWFSGR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3OC(=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3OC(=C4)[N+](=O)[O-] |

Other CAS No. |

104662-23-9 |

Synonyms |

2-Nitroanthra(1,2-b)furan |

Origin of Product |

United States |

Synthetic Methodologies and Approaches for Anthra 1,2 B Furan, 2 Nitro and Its Analogues

Classical Synthetic Routes

Classical methods for the synthesis of anthra(1,2-b)furans often rely on well-established reaction types that have been refined over time. These include cyclization and condensation reactions, which form the heterocyclic furan (B31954) ring, and electrophilic aromatic substitution to introduce the nitro group.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like anthra(1,2-b)furan. These reactions involve the formation of a new ring from a single molecule or by the joining of two or more molecules.

Base-catalyzed cyclization is a common method for synthesizing furan rings. In the context of anthrafuran synthesis, this often involves the reaction of a suitably substituted anthraquinone (B42736) derivative with a carbon nucleophile. For instance, the nucleophilic substitution of a halogen on an anthraquinone by a C-nucleophile, followed by a base-catalyzed cyclization, can yield angular anthra[1,2-b]furans. colab.ws This approach's success can be influenced by the nature of the electron-withdrawing group on the C-H acid used, with nitro or cyano groups being potential alternatives to acyl or alkoxycarbonyl moieties to broaden the synthetic scope. colab.ws

The synthesis of 1,2,4-oxadiazoles, another class of heterocyclic compounds, also utilizes base-catalyzed cyclization of O-acylamidoximes. This process is noted for its efficiency and straightforward work-up. nih.gov Similar principles can be applied to the synthesis of other heterocyclic systems.

Intramolecular annulation, or ring-forming, reactions are another powerful tool for constructing the anthrafuran skeleton. These reactions involve the formation of a new ring within a single molecule. A notable example is the Robinson annulation, which combines a Michael reaction with an intramolecular aldol (B89426) condensation to create a new six-membered ring. masterorganicchemistry.com While traditionally used for cyclohexenones, the principles of intramolecular reactions that favor the formation of five- and six-membered rings are broadly applicable. masterorganicchemistry.com

In the synthesis of complex natural products containing an anthraquinone moiety, newly developed annulation reactions have been employed to efficiently construct the core structure. acs.orgresearchgate.net These strategies often involve the coupling of two precursor molecules followed by an intramolecular cyclization to forge the final fused ring system.

Condensation Reactions

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. numberanalytics.com The Pechmann condensation, for example, is a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. wikipedia.org This involves an initial transesterification followed by a ring-closing reaction. wikipedia.org

Similarly, the aldol condensation is a key carbon-carbon bond-forming reaction that can be catalyzed by acids or bases, leading to β-hydroxy carbonyl compounds that can then dehydrate. numberanalytics.com These types of condensation reactions are integral to building the molecular complexity required for polycyclic aromatic compounds. In the synthesis of tacrine (B349632) and its analogs, the Friedländer condensation reaction, promoted by a Lewis acid, is used to react anthranilonitrile with a ketone. researchgate.net

| Reaction Type | Key Features | Application in Heterocycle Synthesis |

| Base-Catalyzed Cyclization | Utilizes a base to promote ring formation. | Synthesis of angular anthra[1,2-b]furans from haloanthraquinones. colab.ws |

| Intramolecular Annulation | Forms a new ring within a single molecule. | Construction of the anthraquinone moiety in complex natural products. acs.orgresearchgate.net |

| Condensation Reactions | Joins two molecules with the loss of a small molecule. | Synthesis of coumarins (Pechmann) and β-keto esters (Claisen). wikipedia.orgnumberanalytics.com |

Electrophilic Aromatic Substitution for Furan Nitration

The introduction of a nitro group onto the furan ring of the anthra(1,2-b)furan system is typically achieved through electrophilic aromatic substitution. Furan is a highly reactive aromatic heterocycle, and its nitration requires carefully controlled conditions to avoid polymerization and side reactions. ijabbr.com

The nitration of furan derivatives is generally carried out using mild nitrating agents at low temperatures. pharmaguideline.com A common reagent for this transformation is acetyl nitrate, prepared from nitric acid and acetic anhydride (B1165640). ijabbr.comslideshare.net The reaction is often performed at temperatures well below ambient to control the reactivity of the furan ring. For the synthesis of 5-nitrofuran derivatives, a process involving concentrated nitric acid in acetic anhydride at temperatures between 0°C and 50°C has been patented. google.com The specific conditions, including the ratio of reagents and temperature, are crucial for achieving high yields and purity. google.com

The position of the nitro group is directed by the existing substituents on the furan ring. For unsubstituted furan, nitration typically occurs at the 2-position. ijabbr.com The presence of an electron-withdrawing group at the 2-position can direct nitration to the 5-position. pharmaguideline.com

| Nitrating Agent | Reaction Conditions | Outcome |

| Acetyl Nitrate (Nitric Acid in Acetic Anhydride) | Low temperature (e.g., below 30°C) | Nitration of the furan ring, typically at the 2-position. ijabbr.com |

| Concentrated Nitric Acid in Acetic Anhydride | 0°C to 50°C | Formation of 5-nitrofuran derivatives. google.com |

Modern Synthetic Strategies

Contemporary approaches to synthesizing anthrafuran derivatives focus on innovative methods that provide high yields, selectivity, and operational simplicity. These strategies are crucial for accessing structurally diverse analogues for various research applications.

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds in the synthesis of complex organic molecules. acs.orgfrontiersin.org Palladium-catalyzed reactions, in particular, are standard techniques for constructing C-C bonds in the synthesis of porphyrins and other complex structures. acs.org In the context of anthraquinone derivatives, these methods are among the most important for creating new C-C bonds. colab.ws

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, has been successfully optimized for use with halogenated anthraquinones. colab.ws For instance, a methyl group was introduced into a 1-hydroxyanthraquinone (B86950) structure via cross-coupling with methylboronic acid during the total synthesis of barleriaquinone-I. colab.ws This demonstrates the feasibility of using such methods to introduce carbon-containing moieties onto the anthraquinone scaffold, a key step in building more complex derivatives. colab.ws

Researchers have also employed palladium catalysis for the direct C-H functionalization of heterocyclic compounds, which avoids the need for pre-functionalized starting materials. nih.gov For example, the palladium-catalyzed arylation of azoles with aryl halides has been extensively studied, showing that the reaction mechanism and regioselectivity can be controlled by the choice of catalyst system and additives. nih.gov These principles can be extended to the synthesis of anthrafuran systems, where a C-C bond is formed to construct or functionalize the furan ring fused to the anthracene (B1667546) core.

Table 1: Examples of Metal-Catalyzed Reactions for Modifying Anthraquinone Precursors

| Reaction Type | Catalyst System | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | Halogenated anthraquinones, Boronic acids | Alkylated/Arylated anthraquinones | colab.ws |

| C-H Arylation | Pd(OAc)₂ / PPh₃ | Azoles, Bromo/Iodobenzene | 5-Arylated azoles | nih.gov |

| C-H Borylation | Iridium complexes | Arenes, Alkanes | Borylated arenes/alkanes | berkeley.edu |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org This approach is particularly useful for constructing heterocyclic scaffolds relevant to medicinal chemistry. rsc.org

A convenient and environmentally friendly one-pot procedure has been developed for the synthesis of highly functionalized dihydroanthra[1,2-b]furan-6,11-dione derivatives. researchgate.net This reaction involves 1,5-dihydroxyanthraquinone (B121750), dialkyl acetylenedicarboxylates, and triphenylphosphine (B44618) under solvent-free conditions. researchgate.net The initial product, formed at room temperature, undergoes an intramolecular nucleophilic attack at 90 °C to yield the final anthra[1,2-b]furan derivatives in good yields. researchgate.net

Another example involves an indium-catalyzed MCR for synthesizing dibenzo[a,h]anthracene-12,13-diones from 2-hydroxy-1,4-naphthoquinone, β-naphthol, and various aromatic aldehydes under solvent-free conditions, with yields ranging from 14–74%. beilstein-journals.org While not directly forming a furan ring, this demonstrates the utility of MCRs in building complex polycyclic systems based on quinones. The construction of furan rings specifically can be achieved through MCRs employing arylglyoxals as building blocks, which contain two reactive functional groups suitable for creating a variety of heterocyclic systems. researchgate.net

The drive towards "green chemistry" has popularized solvent-free synthesis, a technique that reduces environmental impact by eliminating hazardous organic solvents. pharmafeatures.com This approach not only minimizes waste but can also lead to unique reaction environments and outcomes not achievable in solution. pharmafeatures.comrsc.org Mechanochemical methods, such as ball milling, and reactions on solid supports are common solvent-free strategies. rsc.orgcem.com

Solvent-free protocols have been successfully applied to the synthesis of anthraquinone and anthrafuran derivatives. A notable example is the one-pot reaction of 1,5-dihydroxyanthraquinone with dialkyl acetylenedicarboxylates and triphenylphosphine, which proceeds without a solvent to produce dihydroanthra[1,2-b]furan derivatives. researchgate.net Similarly, the synthesis of various anthraquinone dyes has been achieved under solvent-free conditions using microwave irradiation, offering a green and rapid alternative to traditional methods that require large volumes of high-boiling point polar solvents. rasayanjournal.co.in The use of solid supports, such as basic alumina, can further facilitate these reactions, as demonstrated in the synthesis of N-acylated cephalosporin (B10832234) derivatives. cem.com

Microwave-assisted synthesis has emerged as a revolutionary technology in chemistry, significantly accelerating reaction rates and often improving yields and product purity. researchgate.net Unlike conventional heating, microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules in the reaction mixture. researchgate.netmdpi.com This technique is a cornerstone of green chemistry, as it reduces reaction times from hours or days to minutes and lowers energy consumption. rasayanjournal.co.inresearchgate.net

The synthesis of anthraquinone derivatives has been shown to benefit greatly from microwave assistance. rasayanjournal.co.in In one study, anthraquinone dyes were synthesized in a domestic microwave oven under solvent-free conditions, drastically reducing the reaction time compared to traditional heating methods. rasayanjournal.co.in The combination of microwave heating with solvent-free conditions represents a particularly powerful and sustainable synthetic strategy. cem.com This approach has been used to prepare a wide range of heterocyclic compounds, including N-heterocycles and triazoles, highlighting its broad applicability. rsc.orgrsc.org For instance, Li et al. developed a microwave-assisted one-step process to synthesize emodin (B1671224) anthraquinone derivatives, demonstrating the method's utility in creating compounds with potential biological activity. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ref |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | rasayanjournal.co.inresearchgate.net |

| Energy Source | Oil bath, hot plate | Microwave irradiation | researchgate.net |

| Heating | Conductive (slow, non-uniform) | Dielectric (rapid, uniform, selective) | researchgate.netmdpi.com |

| Yields | Often lower | Generally higher | researchgate.net |

| Environmental Impact | Higher (solvent use, energy) | Lower (often solvent-free, energy efficient) | rasayanjournal.co.inrsc.org |

The targeted synthesis of anthrafuran derivatives often begins with the strategic functionalization of the anthraquinone core. colab.ws The chemical properties of anthraquinones are significantly influenced by their electron-withdrawing carbonyl groups, which can make chemical modifications challenging. colab.ws However, a variety of methods have been developed to introduce functional groups, which is essential for creating derivatives with desired properties. colab.ws

The formation of new carbon-carbon bonds on the anthraquinone ring is a critical step in building up the molecular complexity required for analogues of Anthra(1,2-b)furan, 2-nitro-. colab.ws Several methods have been adapted for this purpose, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. colab.ws

One effective two-step procedure involves the condensation of 2,3-dihaloquinizarins with C-nucleophiles like malonic or acetoacetic esters. colab.ws This is followed by a base-catalyzed cyclization that yields angular anthra[1,2-b]furans. colab.ws It is anticipated that using reagents with other electron-withdrawing groups, such as nitro or cyano groups, could broaden the synthetic utility of this approach, potentially providing a direct route to nitro-substituted anthrafurans. colab.ws Additionally, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for introducing sp2- and sp3-hybridized carbon atoms onto the anthraquinone nucleus. colab.ws

Functionalization of Anthraquinones as Precursors

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time, energy consumption, and the formation of byproducts. numberanalytics.com For the synthesis of Anthra(1,2-b)furan, 2-nitro- and its analogues, several parameters can be systematically varied to achieve the most efficient chemical transformation. These factors primarily include the choice of catalyst, solvent, reaction temperature, and duration.

Research into the synthesis of related heterocyclic compounds, such as functionalized furans and quinoxaline (B1680401) derivatives, provides a framework for understanding the optimization process. For instance, in the palladium-catalyzed one-pot synthesis of functionalized furans, the catalyst, solvent, base, and oxidant were systematically evaluated to identify the optimal conditions. mdpi.com Similarly, studies on the synthesis of 2-nitrochalcone (B191979) derivatives have compared conventional methods with ultrasound-assisted techniques to determine the most effective approach for achieving high yields. mdpi.com

A critical step in the synthesis of nitro-containing fused furan systems is the nitration of the parent heterocycle. The synthesis of ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate, an analogue, is achieved through nitration at low temperatures using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the presence of glacial acetic acid. researchgate.net The temperature is a crucial parameter in such reactions, as higher temperatures can lead to the formation of unwanted byproducts. numberanalytics.com

The synthesis of mono- or dimethyl-2-nitroanthra[2,1-b]furans has been achieved by reacting the corresponding ortho-hydroxylated naphthaldehydes with bromonitromethane (B42901), followed by heating in toluene (B28343) with p-toluenesulfonic acid as a catalyst. researchgate.netresearchgate.net The optimization of this type of reaction would involve evaluating different acid catalysts, solvents, and reaction temperatures to improve the efficiency of the cyclization step.

The following data tables, derived from studies on analogous heterocyclic systems, illustrate how reaction conditions are systematically optimized to enhance yields.

Table 1: Optimization of Catalyst and Solvent in a Model Furan Synthesis mdpi.com

This table demonstrates the significant impact of the catalyst and solvent on the yield of a functionalized furan. PdCl₂(CH₃CN)₂ in dioxane was identified as the most effective combination. mdpi.com

| Entry | Catalyst | Solvent | Base | Oxidant | Time (h) | Temp (°C) | Yield (%) |

| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 2 | 80 | 94 |

| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 6 | 80 | 80 |

| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 6 | 80 | 63 |

| 4 | PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | CuCl₂ | 4 | 80 | 85 |

Table 2: Effect of Reaction Time and Catalyst Amount on Quinoxaline Synthesis nih.gov

This table illustrates the influence of reaction time and catalyst loading on product yield. An optimal reaction time and catalyst amount were determined to maximize the yield without unnecessary excess. nih.gov

| Entry | Catalyst Amount (mg) | Reaction Time (min) | Yield (%) |

| 1 | 50 | 120 | 85 |

| 2 | 100 | 60 | 88 |

| 3 | 100 | 90 | 90 |

| 4 | 100 | 120 | 92 |

| 5 | 100 | 150 | 92 |

| 6 | 150 | 120 | 93 |

Table 3: Comparison of Synthetic Methodologies for 2-Nitrochalcone Derivatives mdpi.com

This table compares the yields obtained from conventional magnetic stirring versus an ultrasound-assisted method, highlighting how the synthetic technique itself is a key variable in optimizing reaction outcomes. mdpi.com

| Compound | Method | Time (h) | Yield (%) |

| 3a | Magnetic Stirring | 1 | 85 |

| 3a | Ultrasound | 1.5 | 78 |

| 3b | Magnetic Stirring | 1 | 88 |

| 3b | Ultrasound | 1.5 | 82 |

| 3c | Magnetic Stirring | 1 | 90 |

| 3c | Ultrasound | 1.5 | 85 |

These examples underscore the systematic approach required to optimize the synthesis of complex organic molecules like Anthra(1,2-b)furan, 2-nitro-. By carefully adjusting and evaluating each reaction parameter, chemists can develop more efficient and higher-yielding synthetic routes. numberanalytics.com

Reaction Mechanisms and Chemical Transformations of Anthra 1,2 B Furan, 2 Nitro

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where an electron-rich nucleophile targets and bonds with an atom or group of atoms that are positively or partially positively charged, leading to the replacement of a leaving group. ck12.org In nitro-containing compounds, these reactions are common. ck12.org

Displacement of Nitro Groups

The nitro group is a recognized leaving group in nucleophilic substitution reactions occurring at the furan (B31954) ring. chempap.org In the context of anthraquinone (B42736) derivatives, nucleophilic substitution of nitro groups has been utilized for introducing various carbon-containing moieties. colab.ws The presence of nitro groups can activate the aromatic ring towards nucleophilic attack. mdpi.com

Research on related nitroaromatic compounds, such as halonitroarenes, demonstrates that the addition of a nucleophile to the aromatic ring is often the rate-limiting step in SNAr reactions. mdpi.com While direct studies on the displacement of the nitro group in Anthra(1,2-b)furan, 2-nitro- are not extensively detailed in the provided information, the general principles of SNAr in nitroaromatic systems suggest its susceptibility to such reactions. mdpi.comorganic-chemistry.org

Nucleophilic Attack on Anthra[1,2-b]furan Systems

The anthra[1,2-b]furan scaffold is susceptible to nucleophilic attack, a reaction that has been exploited in the synthesis of various derivatives. For instance, the synthesis of 4,11-bis[(2-aminoethyl)amino]anthra[2,3-b]furan-5,10-diones involves the nucleophilic substitution of propoxy groups. nih.gov Similarly, intramolecular nucleophilic attack is a key step in the formation of novel phosphanylidene anthra[2,1-b]furans and functionalized dihydroanthra[1,2-b]furan-6,11-dione derivatives. researchgate.net

In a broader context, the reaction of ortho-fluoro-ethynylbenzenes with nucleophiles to form benzofurans proceeds through a tandem nucleophilic aromatic substitution (SNAr)-anionic cyclization cascade. nsf.gov This highlights the general reactivity of furan-containing aromatic systems towards nucleophiles. The vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction, particularly in nitroaromatics and heteroaromatics, allowing for the introduction of carbanions. organic-chemistry.org

Electrophilic Substitution Reactions on the Furan Moiety

Furan and its derivatives are known to undergo electrophilic substitution reactions, often with greater reactivity than benzene (B151609). wikipedia.orgmsu.edunumberanalytics.com This increased reactivity is attributed to the electron-donating effect of the oxygen heteroatom, which enhances the electron density of the ring. wikipedia.orgpearson.com

Reactivity of the Furan Ring in Fused Systems

The furan ring within a fused system like anthra(1,2-b)furan maintains its susceptibility to electrophilic attack. uoanbar.edu.iq Electrophilic substitution on furans predominantly occurs at the C-2 position because the resulting carbocation intermediate is more stable, with three resonance structures. pearson.comuoanbar.edu.iq If the 2- and 5-positions are occupied, substitution will then occur at the 3-position. uoanbar.edu.iq

However, the reactivity of the furan ring can be influenced by the reaction conditions and the presence of other functional groups. For example, strong acids can lead to polymerization, so milder conditions are often required for electrophilic substitutions on furans. ijabbr.com In some cases, such as the nitration of a 9-furylnaphtho[2,3-b]furan derivative, oxidative furan ring opening can occur instead of electrophilic substitution. researchgate.net

Table 1: Comparison of Reactivity in Electrophilic Substitution

| Compound | Reactivity Relative to Benzene | Preferred Position of Attack |

| Pyrrole | More reactive | C-2 |

| Furan | More reactive | C-2 pearson.comuoanbar.edu.iq |

| Thiophene | More reactive | C-2 |

| Benzene | Baseline | N/A |

Oxidative Processes

The oxidative metabolism of naphtho[2,1-b]furan (B1199300) derivatives has been a subject of investigation. In a study comparing naphtho[2,1-b]furan, 2-nitro-naphtho[2,1-b]furan, and 7-methoxy-naphtho[2,1-b]furan, it was found that the metabolites of the nitro-substituted compound were formed exclusively from enzymatic attack on the first benzene ring. nih.gov This contrasts with the unsubstituted naphtho[2,1-b]furan, which yielded metabolites from both the furan and benzene rings. nih.gov

Furthermore, electrochemical studies on 9-furylnaphtho[2,3-b]furans have shown that these compounds can undergo a three-step oxidation process. researchgate.net The initial step involves the formation of a partially stable radical cation, which is implicated in the chemical oxidation process. researchgate.net This suggests that the furan ring in these fused systems is susceptible to oxidative cleavage. researchgate.net

Ring Opening and Cycloreversion Reactions

The furan ring, particularly in certain fused systems, can undergo ring-opening reactions. As previously mentioned, the nitration of a 9-furylnaphtho[2,3-b]furan derivative can lead to oxidative furan ring opening. researchgate.net In a different context, heating 4-haloanthra[1,2-b]furan-3-carboxylic acid esters with a strong mineral acid resulted in the cleavage of the furan heterocycle. colab.ws

Cycloreversion reactions, a type of pericyclic reaction, are also relevant to heterocyclic systems. For example, diarylethene photoswitches containing aza-heterocycles can undergo a 6π electrocyclic reaction. chemrxiv.org The thermal cycloreversion (ring-opening) of the closed-ring isomer of these compounds was found to proceed via a disrotatory pathway. chemrxiv.org While not directly involving Anthra(1,2-b)furan, 2-nitro-, this illustrates a potential reaction pathway for related heterocyclic structures.

Pathways Involving Nitro Group Reductions

The reduction of the nitro group is a fundamental transformation in organic chemistry, often employed to introduce an amino group, which serves as a versatile precursor for further functionalization. For polycyclic aromatic nitro compounds, several well-established methods are applicable.

The transformation of the nitro group in Anthra(1,2-b)furan, 2-nitro- to an amino group is a critical step for synthesizing various derivatives. The reduction of nitroarenes can be achieved through various reagents and conditions, leading to the formation of 2-aminoanthra(1,2-b)furan. This resulting amine is a key intermediate for introducing diverse functionalities onto the anthrafuran scaffold.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. unesp.brupenn.edu

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. google.comlibretexts.orgslideshare.net This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel in the presence of hydrogen gas. libretexts.orgnih.gov The reaction is generally clean and high-yielding. For Anthra(1,2-b)furan, 2-nitro-, this would involve the reaction with H₂ gas over a suitable catalyst.

Reaction Scheme: Anthra(1,2-b)furan, 2-nitro- + H₂ (gas) --(Catalyst, e.g., Pd/C)--> 2-Aminoanthra(1,2-b)furan

Metal-Mediated Reductions:

The use of metals in an acidic medium is another classic and effective method for nitro group reduction. unesp.br Common metal/acid combinations include iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in hydrochloric acid. unesp.br For instance, the reduction of nitro-benzo[b]furan derivatives has been successfully achieved using iron in a mixture of hydrochloric acid, water, and ethanol, suggesting a similar approach would be effective for Anthra(1,2-b)furan, 2-nitro-. nih.gov

Reaction Data:

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd-C | Solvent (e.g., Ethanol), Room Temperature | 2-Aminoanthra(1,2-b)furan |

| Fe/HCl | Ethanol/Water, Reflux | 2-Aminoanthra(1,2-b)furan |

| Sn/HCl | Ethanol, Reflux | 2-Aminoanthra(1,2-b)furan |

| Zn/HCl | Ethanol, Reflux | 2-Aminoanthra(1,2-b)furan |

This interactive data table is based on established methods for the reduction of aromatic nitro compounds and is proposed for Anthra(1,2-b)furan, 2-nitro-.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. The resulting 2-aminoanthra(1,2-b)furan is a valuable intermediate for the synthesis of aza-heterocycles and other complex derivatives with potential biological activities. nih.gov

Rearrangement Reactions

Rearrangement reactions offer a powerful tool for skeletal transformations in organic synthesis. For the anthrafuran scaffold, the Claisen rearrangement is a notable example. wikipedia.orguchicago.edu

The Claisen rearrangement is a grafiati.comgrafiati.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. wikipedia.org While a direct Claisen rearrangement on Anthra(1,2-b)furan, 2-nitro- is not documented, analogous transformations on related anthraquinone systems have been reported.

A significant related reaction is the reductive Claisen rearrangement of propargyloxyanthraquinones, which has been utilized to synthesize anthra[1,2-b]furan-6,11-diones. grafiati.comresearchgate.net This reaction proceeds by heating the starting material with iron powder in a mixture of ionic liquids. grafiati.comresearchgate.net This transformation underscores the feasibility of sigmatropic rearrangements within the anthrafuran framework to construct the furan ring.

Reductive Claisen Rearrangement for Furan Ring Formation: 1-(propargyloxy)anthraquinone --(Fe, Ionic Liquid, Heat)--> Anthra[1,2-b]furan-6,11-dione

While this specific example leads to a dione, it highlights the potential for rearrangement pathways to modify the anthrafuran system. For a substrate like an allyloxy-substituted anthrafuran, a classic Claisen rearrangement could be envisioned to introduce an allyl group onto the aromatic core. The presence of the nitro group on the furan ring might influence the electronic properties and reactivity of the system during such a rearrangement.

Further research into the application of various rearrangement reactions on the Anthra(1,2-b)furan, 2-nitro- skeleton could unveil novel synthetic routes to complex, functionalized polycyclic aromatic compounds.

Derivatization Strategies and Functionalization of Anthra 1,2 B Furan, 2 Nitro

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the anthra(1,2-b)furan, 2-nitro- core is a primary strategy to create a library of new chemical entities with diverse properties. Key to this is the chemical reactivity of the nitro group and the aromatic backbone.

The reduction of the nitro group to a primary amine is a fundamental transformation in the derivatization of 2-nitroanthra(1,2-b)furan. This conversion yields 2-aminoanthra(1,2-b)furan, a versatile intermediate for further functionalization. The resulting amino group can readily undergo a variety of chemical reactions, allowing for the introduction of a wide range of substituents.

Commonly employed methods for the reduction of nitroarenes to primary amines are applicable in this context. These methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. rsc.orgd-nb.info Chemical reducing agents also provide an effective alternative. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) powder in acetic acid, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst are frequently used for this purpose. mdpi.combeilstein-journals.org The choice of reducing agent can be critical to avoid the reduction of other susceptible functional groups within the molecule. The successful synthesis of various aminoanthraquinone derivatives from their nitro precursors using such methods has been well-documented. mdpi.com

The general scheme for the amination is presented below:

Scheme 1: General Reaction for the Amination of 2-Nitroanthra(1,2-b)furan

The 2-aminoanthra(1,2-b)furan derivative serves as a key precursor for subsequent acylation reactions, such as acetylation and formylation. These reactions are standard procedures for modifying primary amines.

Acetylation can be achieved by treating the amino derivative with acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. wikipedia.org This reaction leads to the formation of 2-acetamidoanthra(1,2-b)furan.

Formylation , the introduction of a formyl group, can be accomplished using various reagents. A common method is the use of a mixed anhydride of formic acid and acetic anhydride, or by heating the amine with formic acid.

These acylation reactions are important for several reasons. They can serve as a protecting group strategy for the amine during subsequent reactions or can be used to modulate the electronic properties and biological activity of the parent compound.

Formation of Heterocyclic Adducts

The anthra(1,2-b)furan, 2-nitro- scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. The reactivity of the nitro group and the aromatic rings allows for annulation reactions to form new rings.

One potential strategy involves the initial reduction of the nitro group to an amine, followed by reaction with a suitable bifunctional reagent to construct a new heterocyclic ring. For instance, the resulting 2-aminoanthra(1,2-b)furan could react with a 1,3-dicarbonyl compound in a condensation reaction to form a fused pyrimidine (B1678525) or diazepine (B8756704) ring system.

Another approach involves the direct use of the nitro-substituted compound. For example, methods for the synthesis of dinitroarenodifurans have been reported, which involve the condensation of bromonitromethane (B42901) with bis(ortho-hydroxyformyl) derivatives of aromatic systems like naphthalene (B1677914) or anthracene (B1667546). researchgate.net This suggests that appropriately functionalized anthra(1,2-b)furan, 2-nitro- derivatives could undergo similar condensations to form more extended fused furan (B31954) systems. Cycloaddition reactions, a cornerstone of heterocyclic synthesis, could also be employed to build new rings onto the anthrafuran backbone. uomus.edu.iqekb.eg

Methods for Preparing Soluble Derivatives

A significant challenge in the development of large, polycyclic aromatic compounds like anthra(1,2-b)furan derivatives for applications in materials science or medicine is their often poor solubility in common solvents. ascendiacdmo.comijmsdr.orgjapsonline.comwjbphs.com Several strategies can be employed to enhance the solubility of these compounds.

One effective method is the introduction of hydrophilic functional groups. For instance, the conversion of a derivative into a salt form can dramatically increase its aqueous solubility. Research on similar complex heterocyclic structures, such as anthra[2,3-b]furan-3-carboxamides, has shown that the formation of methanesulphonate salts leads to significantly improved water solubility. nih.gov This approach would involve reacting a basic derivative of anthra(1,2-b)furan, such as the 2-amino derivative, with methanesulfonic acid.

Other strategies to improve solubility include:

Introduction of Polar Moieties: Attaching polar side chains, such as polyethylene (B3416737) glycol (PEG) chains, alcohols, or carboxylic acids, can increase the polarity of the molecule and its solubility in polar solvents.

Solid Dispersions: This technique involves dispersing the compound in a water-soluble polymer matrix at a molecular level. japsonline.com

Micronization: Reducing the particle size of the solid compound increases the surface area available for dissolution, which can enhance the dissolution rate. ijmsdr.org

Below is a table summarizing some potential strategies for solubility enhancement:

| Strategy | Description | Potential Functional Group/Modification |

| Salt Formation | Conversion of an acidic or basic derivative into a salt. | Amine to methanesulfonate (B1217627) salt |

| Introduction of Polar Groups | Covalent attachment of polar functional groups or side chains. | Hydroxyl (-OH), Carboxyl (-COOH), Polyethylene Glycol (PEG) |

| Solid Dispersion | Molecular dispersion of the compound in a hydrophilic carrier. | Dispersion in polymers like PVP or PEG |

| Particle Size Reduction | Decreasing the particle size to increase surface area. | Micronization, Nanosuspension |

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the anthra(1,2-b)furan framework, which is crucial for establishing structure-activity relationships and fine-tuning molecular properties. durgapurgovtcollege.ac.inyoutube.com The inherent reactivity of the fused ring system can direct incoming electrophiles or other reagents to particular sites.

For the anthra(1,2-b)furan system, electrophilic substitution reactions are expected to occur preferentially at specific positions on the furan or anthracene rings. The electron-rich nature of the furan ring generally directs electrophiles to the C2 and C5 positions. msu.edu However, in 2-nitroanthra(1,2-b)furan, the C2 position is already substituted. The directing effects of the existing nitro group and the fused aromatic system will influence the position of further substitution.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for achieving high regioselectivity. unirioja.es By carefully selecting the metal catalyst (e.g., palladium, rhodium, iridium), ligands, and reaction conditions, it is possible to direct functionalization to specific C-H bonds that might not be accessible through classical electrophilic substitution reactions. rsc.orgmdpi.com For example, in related heterocyclic systems, the choice of ligand has been shown to switch the selectivity of arylation between different positions on the ring. unirioja.es These advanced techniques could potentially be applied to the anthra(1,2-b)furan scaffold to achieve controlled, site-specific derivatization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including complex heterocyclic systems. upi.edu For "Anthra(1,2-b)furan, 2-nitro-", both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for a complete assignment of proton and carbon signals. upi.eduresearchgate.net

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The aromatic protons of the anthracene (B1667546) core and the furan (B31954) ring are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The presence of the electron-withdrawing nitro group is anticipated to cause a further downfield shift for protons in its vicinity.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. irisotope.com The natural low abundance and lower gyromagnetic ratio of the ¹³C isotope necessitate the use of Fourier transform techniques for signal acquisition. slideshare.net The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings will appear in the δ 110-160 ppm range. The carbon atom directly attached to the nitro group is expected to be significantly deshielded and appear at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Anthra(1,2-b)furan, 2-nitro- Predicted values are based on general principles for similar aromatic and heterocyclic compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~8.0-8.5 | C-2 ~150-160 |

| Furan Ring Protons | ~7.5-8.0 | Furan Ring Carbons ~110-145 |

For unambiguous structural assignment of complex fused heterocycles like anthrafurans, advanced 2D NMR techniques are indispensable. researchgate.netnews-medical.net These methods help to overcome the challenges posed by signal overlap and the low density of hydrogen and carbon atoms in poly-nitrogen-containing compounds. rsc.org

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the fused ring system by observing correlations across the fusion points. tandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

The application of ¹⁵N NMR can also be a powerful tool, especially when using ¹⁵N-labeled compounds, to study the electronic environment of the nitrogen atom in the nitro group through the analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. nd.edu

Both Electron Ionization (EI) and Chemical Ionization (CI) are valuable techniques for the analysis of nitroaromatic compounds. researchgate.net

Electron Ionization (EI): This hard ionization technique typically produces a prominent molecular ion (M⁺) peak, which is characteristic of stable aromatic compounds. nd.edunih.gov The high energy of EI also leads to extensive fragmentation, providing a detailed fingerprint of the molecule. nd.edu

Chemical Ionization (CI): As a softer ionization method, CI often results in a strong protonated molecule peak ([M+H]⁺) and less fragmentation than EI. nd.edu This is particularly useful for confirming the molecular weight of the compound. Common CI spectra of nitroaromatics may also show adduct ions, such as [M+29]⁺, and fragment ions like [M-15]⁺. nih.govresearchgate.net

The fragmentation of "Anthra(1,2-b)furan, 2-nitro-" under mass spectrometric conditions is expected to be characteristic of nitroaromatic compounds. aip.org The presence of the nitro group dictates many of the primary fragmentation pathways.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of Anthra(1,2-b)furan, 2-nitro- Based on common fragmentation patterns of nitroaromatic compounds. nih.govresearchgate.netmiamioh.edu

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | Molecular Weight | Molecular Ion |

| [M-O]⁺ | M - 16 | Loss of an oxygen atom |

| [M-NO]⁺ | M - 30 | Loss of a nitric oxide radical |

| [M-NO₂]⁺ | M - 46 | Loss of a nitro radical, often a significant peak |

The fragmentation of the fused ring system itself can also occur, leading to characteristic ions corresponding to the stable polycyclic aromatic core. nih.gov Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of selected ions, providing more detailed structural insights. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For "Anthra(1,2-b)furan, 2-nitro-", these methods are particularly useful for confirming the presence of the nitro group and characterizing the vibrations of the fused aromatic rings.

The IR spectrum is expected to show strong characteristic absorption bands for the nitro group. The asymmetric stretching vibration of the N-O bond typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the fused aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring will also have a characteristic absorption.

Table 3: Predicted Characteristic IR Absorption Frequencies for Anthra(1,2-b)furan, 2-nitro- Predicted values based on typical ranges for the respective functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the C=C bonds of the aromatic system.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic properties of "Anthra(1,2-b)furan, 2-nitro-". The spectrum is characterized by absorption bands corresponding to electronic transitions within the molecule's extensive π-conjugated system.

The electronic spectrum of "Anthra(1,2-b)furan, 2-nitro-" is dictated by its large, fused aromatic system, which acts as the primary chromophore. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to exhibit significant absorption in the UV-Visible region. copernicus.orgresearchgate.netcopernicus.org The fusion of the furan ring to the anthracene core extends the π-conjugation, which typically results in a bathochromic (red) shift of the absorption maxima compared to anthracene alone.

The introduction of a nitro group, a potent electron-withdrawing group and a chromophore itself, further modifies the electronic structure and absorption properties. researchgate.net The nitro group can participate in π-π* and n-π* electronic transitions. Its presence is expected to cause a further red-shift and potentially introduce new absorption bands, particularly a low-energy band corresponding to an intramolecular charge-transfer (ICT) transition from the electron-rich anthrafuran system (donor) to the electron-deficient nitro group (acceptor). This ICT character contributes to the absorption of light at longer wavelengths, potentially extending into the visible region. researchgate.net

The table below outlines the principal electronic transitions expected for "Anthra(1,2-b)furan, 2-nitro-".

| Transition Type | Chromophore | Expected Wavelength Region | References |

| π → π | Fused Anthracene-Furan System | UV to near-Visible (250–450 nm) | copernicus.orgresearchgate.netmsu.edu |

| n → π | Nitro Group (–NO₂) | Near-UV (~300-350 nm) | researchgate.net |

| Intramolecular Charge Transfer (ICT) | Anthrafuran (donor) → Nitro Group (acceptor) | Long-wavelength UV / Visible (>400 nm) | researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org For a novel compound like "Anthra(1,2-b)furan, 2-nitro-", XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous elucidation of a molecule's structure, including its absolute configuration if the crystal is non-centrosymmetric. mdpi.com The first and often most challenging step is growing a single crystal of sufficient size and quality. wikipedia.org

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. wikipedia.orgaps.org By measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org From this map, the positions of individual atoms are determined, revealing the precise molecular structure, conformational details of the fused ring system, and the geometry of the nitro group relative to the furan and anthracene planes. scirp.orgmdpi.com

Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, stabilized by intermolecular forces such as π-π stacking and van der Waals interactions. scirp.orgscielo.org.co In the absence of experimental data for "Anthra(1,2-b)furan, 2-nitro-", the table below provides typical parameters obtained from a single-crystal X-ray diffraction analysis, referencing common crystallographic systems for organic molecules.

| Parameter | Information Provided | Example | References |

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, Triclinic | scirp.orgmdpi.com |

| Space Group | The specific symmetry elements of the crystal. | P2₁/c, P-1 | scirp.orgmdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c (Å); α, β, γ (°) | aps.orgmdpi.com |

| Molecular Conformation | Torsion angles, planarity of the ring system, orientation of the nitro group. | Dihedral angles (°) | scirp.org |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. | C–C, C–O, N–O (Å); C–C–C (°) | aps.org |

| Intermolecular Interactions | Distances and geometries of non-covalent interactions like π-stacking or hydrogen bonds (if applicable). | Centroid-centroid distances (Å) | scirp.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. However, no published DFT studies specifically detailing the optimized geometry, electronic structure, or spectroscopic properties of Anthra(1,2-b)furan, 2-nitro- are available.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While these methods can provide highly accurate results, they are computationally intensive. A thorough search of the literature did not yield any studies that have applied ab initio calculations to Anthra(1,2-b)furan, 2-nitro-.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO-LUMO Energy Gaps and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. Without specific computational studies, the HOMO-LUMO energy gap and derived electronic properties such as chemical hardness, softness, and electronegativity for Anthra(1,2-b)furan, 2-nitro- remain undetermined.

Charge Transfer Analysis

Intramolecular charge transfer is a key process in many chemical and biological systems, and it can be analyzed using computational methods. Such an analysis for Anthra(1,2-b)furan, 2-nitro- would provide insights into its electronic transitions and potential applications in materials science. Unfortunately, no data on charge transfer analysis for this compound is currently available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface. As no computational studies have been performed, an MEP map for Anthra(1,2-b)furan, 2-nitro- has not been generated or analyzed in the scientific literature.

Natural Bond Orbital (NBO) Analysis

No studies detailing the NBO analysis of Anthra(1,2-b)furan, 2-nitro- were found. This type of analysis would theoretically provide insights into the intramolecular and intermolecular bonding and interactions, charge transfer, and stabilization energies within the molecule.

Molecular Docking Studies

There is no available research on the molecular docking of Anthra(1,2-b)furan, 2-nitro- with any biological targets. Such studies would be essential to predict the binding affinity and mode of interaction with proteins or other macromolecules, offering a preliminary assessment of its potential biological activity.

Simulation of Intermolecular Interactions

Without molecular docking studies, there is no information on the simulated intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between Anthra(1,2-b)furan, 2-nitro- and any potential binding partners.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for Anthra(1,2-b)furan, 2-nitro- have been published. These simulations would be used to investigate the dynamic behavior of the molecule, either in solution or in complex with a biological target, providing information on its conformational stability and the fluctuations of its interactions over time.

Prediction of Chemical Reactivity and Stability

There are no specific computational studies that predict the chemical reactivity and stability of Anthra(1,2-b)furan, 2-nitro-. Such investigations, often employing Density Functional Theory (DFT), would calculate various chemical descriptors (e.g., HOMO-LUMO gap, chemical hardness, electrophilicity index) to provide a theoretical understanding of its reactivity profile.

Structure Reactivity Relationship Srr Studies Theoretical Investigations

Influence of Nitro Group Position on Chemical Reactivity

The position of the nitro (NO₂) group on the aromatic framework is a critical determinant of the chemical reactivity of nitroaromatic compounds. numberanalytics.com In the case of Anthra(1,2-b)furan, 2-nitro-, the nitro group is situated on the furan (B31954) ring. This placement significantly influences the molecule's reactivity, particularly towards nucleophilic substitution reactions. doubtnut.com

Furthermore, the position of the nitro group can influence the regioselectivity of certain reactions. For instance, in Claisen-Schmidt condensation reactions involving nitro-substituted benzaldehydes, the nitro group can decrease the electron density on the aromatic ring, thereby reducing the positive charge on the carbonyl carbon and decreasing its reactivity towards nucleophilic addition. jocpr.com While a direct analogy, this highlights how the electronic influence of a nitro group can modulate the reactivity of nearby functional groups.

Effect of Substituents on Electronic Properties and Energy Levels

The electronic properties of a molecule, particularly the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are fundamental to understanding its reactivity and potential applications in materials science. Theoretical studies have extensively investigated how substituents alter these electronic properties in various aromatic systems.

Generally, electron-donating groups tend to increase the energy of both the HOMO and LUMO, while simultaneously decreasing the HOMO-LUMO energy gap. missouristate.edu Conversely, electron-withdrawing groups, such as the nitro group, are known to lower the energy levels of both the HOMO and LUMO. missouristate.edumdpi.com This lowering of the LUMO energy is particularly significant as it makes the molecule a better electron acceptor, enhancing its electrophilicity. stackexchange.com

In a study on benzothiazole (B30560) derivatives, the substitution of a methyl group with a nitro group on a furan ring resulted in a significant lowering of both the HOMO and LUMO energies, leading to a reduced energy gap. mdpi.com This reduction in the HOMO-LUMO gap is advantageous for charge transport and optoelectronic properties. mdpi.com The strong electron-accepting nature of the nitro group facilitates more effective charge transfer within the molecule. mdpi.com

The following table, based on general principles observed in related systems, illustrates the expected qualitative effects of different substituent types on the electronic properties of an anthrafuran scaffold.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Increase | Increase | Decrease |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | Decrease | Decrease/Variable |

| Halogens (e.g., -Cl, -Br) | Decrease | Decrease | Variable |

This table provides a qualitative representation based on established principles of substituent effects on aromatic systems.

Computational Models for Predicting Structural Requirements

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies, are powerful tools for predicting the biological activity or toxicity of chemical compounds based on their molecular structure. mdpi.com These models utilize calculated molecular descriptors to establish a mathematical relationship with an observed activity.

For nitroaromatic compounds, QSAR models have been developed to predict their toxicity. mdpi.com These models often employ a variety of descriptors, including constitutional, topological, and quantum-chemical parameters. In a study on nitrofuran analogues, indicator parameters and descriptors suggested that the presence of a furan ring substituted by a nitro group is essential for antitubercular activity. aimspress.com

Molecular docking is another crucial computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgnih.gov This method is extensively used in drug design to understand how a ligand, such as an anthrafuran derivative, might interact with a biological target like a protein or enzyme. acs.orgnih.govresearchgate.net By simulating the binding pose and calculating a docking score, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govacs.org

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time, providing insights into its stability and flexibility. semanticscholar.orgnih.govacs.org

Interplay of Furan and Anthracene (B1667546) Moieties on Molecular Behavior

The fusion of a furan ring with an anthracene core in Anthra(1,2-b)furan, 2-nitro- creates a unique electronic and structural entity where the properties of the individual moieties are mutually influenced. The anthracene unit provides a large, rigid, and electron-rich polycyclic aromatic system, which is known for its interesting photophysical properties and ability to participate in cycloaddition reactions. rug.nlacs.org

Theoretical studies on related systems have shown that the fusion of different aromatic and heteroaromatic rings leads to novel electronic structures with properties that are not simply the sum of the individual components. acs.org

Theoretical Insights into Molecular Interactions and Binding Modes

As mentioned in section 7.3, molecular docking and other computational methods provide invaluable theoretical insights into how molecules like Anthra(1,2-b)furan, 2-nitro- might interact with biological targets. These studies can predict the specific binding site on a protein and the detailed interactions that stabilize the ligand-protein complex. acs.orgnih.gov

Key intermolecular interactions that are often identified through these theoretical investigations include:

Hydrogen Bonds: The nitro group, with its oxygen atoms, can act as a hydrogen bond acceptor. The furan oxygen can also participate in hydrogen bonding.

π-π Stacking: The planar aromatic system of the anthracene and furan rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The nonpolar regions of the anthracene core can form favorable hydrophobic interactions with nonpolar amino acid residues.

A study on heterocyclic derivatives of anthraquinone (B42736) targeting Aurora kinase A revealed that the compounds bind in the active site pocket through various noncovalent interactions, including hydrogen bonds. acs.orgnih.gov Molecular dynamics simulations further confirmed the stability of these binding modes. acs.orgnih.gov While not specific to Anthra(1,2-b)furan, 2-nitro-, these findings illustrate the types of interactions that can be expected for this class of compounds.

The following table summarizes the types of molecular interactions that can be theoretically investigated for Anthra(1,2-b)furan, 2-nitro-.

| Interaction Type | Potential Interacting Groups on Anthra(1,2-b)furan, 2-nitro- | Potential Interacting Groups on a Biological Target |

| Hydrogen Bonding | Nitro group (acceptor), Furan oxygen (acceptor) | Amino acid residues with -OH, -NH, -SH groups (donors) |

| π-π Stacking | Anthracene and furan aromatic rings | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Anthracene core | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile) |

| van der Waals Forces | Entire molecule | Entire binding pocket |

Applications in Advanced Organic Synthesis

Anthra(1,2-b)furan, 2-nitro- as a Synthetic Intermediate

Anthra(1,2-b)furan, 2-nitro- is a synthetic organic compound identified by the CAS Registry Number 104662-23-9. ontosight.ai While specific literature detailing its use as a starting material is limited, its structural components suggest significant potential as a synthetic intermediate. The synthesis of the parent anthra[1,2-b]furan core often involves the cyclization of substituted anthraquinone (B42736) derivatives. colab.ws For instance, angular anthra[1,2-b]furans can be formed through the condensation of 2,3-dihaloquinizarins with C-nucleophiles like malonic or acetoacetic esters, followed by a base-catalyzed cyclization. colab.ws

The presence of the nitro group on the furan (B31954) ring is particularly notable. Nitro groups are powerful electron-withdrawing substituents that can significantly influence a molecule's reactivity. In aromatic systems, they activate the molecule towards nucleophilic aromatic substitution and can direct further functionalization. Research on the functionalization of anthraquinones suggests that the introduction of electron-withdrawing groups, such as a nitro or cyano group, is expected to broaden the synthetic possibilities of related furan-fused intermediates. colab.ws Therefore, the 2-nitro substituent on the anthrafuran scaffold likely enhances its reactivity, making it a potentially valuable intermediate for creating more complex derivatives.

| Property | Value |

| IUPAC Name | 2-nitroanthra[1,2-b]furan |

| CAS Number | 104662-23-9 |

| Molecular Formula | C₁₈H₉NO₃ |

| Molecular Weight | 287.27 g/mol |

| Synonyms | CHEMBL428145 |

Use of Furan Scaffolds in Target Molecule Synthesis

The furan ring is a crucial pharmacophore and a versatile building block in organic synthesis. ijabbr.com Furan scaffolds are integral to numerous natural products and bioactive molecules, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. ijabbr.compreprints.org Synthetic chemists utilize furans as key precursors for constructing complex organic frameworks. rsc.org

The reactivity of the furan ring allows it to participate in various transformations. For example, furans can act as dienes in Diels-Alder reactions, providing a pathway to complex polycyclic systems. They are also known to undergo dearomatization to form diverse carbocyclic and heterocyclic compounds. rsc.org The synthesis of target molecules often leverages the furan core's ability to be functionalized. Nitration of furan, for instance, yields 2-nitrofuran (B122572), a precursor for other derivatives. ijabbr.com In the context of Anthra(1,2-b)furan, 2-nitro-, the furan moiety serves as a foundational scaffold upon which the larger, fused polycyclic structure is built, imparting the characteristic reactivity and geometric properties of this important heterocycle. The development of efficient methods to create furan-containing hybrids, such as spiro furan-3(2H)-imine derivatives, highlights the ongoing innovation in utilizing furan scaffolds for target-oriented synthesis. royalsocietypublishing.orgnih.gov

Building Blocks for Fused Heterocyclic Architectures

The anthra[1,2-b]furan framework is an example of a fused heterocyclic architecture, which are compounds of great interest in materials science and medicinal chemistry. acs.org The fusion of a furan ring to a polycyclic aromatic hydrocarbon like anthracene (B1667546) creates a larger, rigid, and planar system with unique electronic properties.

Derivatives of anthrafuran serve as building blocks for even more complex structures. For example, anthra[2,3-b]furan-based scaffolds have been used to synthesize novel carboxamide derivatives with significant antitumor properties, demonstrating the value of this core structure in drug discovery. nih.gov The synthesis of these complex molecules often involves a multi-step process where the anthrafuran core is assembled and subsequently functionalized. nih.govresearchgate.net Similarly, solvent-free, one-pot procedures have been developed to create highly functionalized dihydroanthra[1,2-b]furan-6,11-dione derivatives, showcasing the modularity of this structural motif. researchgate.net The ability to construct such elaborate molecules underscores the role of Anthra(1,2-b)furan, 2-nitro- as a potential platform for developing new fused heterocyclic systems with tailored properties.

Role in Optoelectronic Materials Research (from a chemical structure perspective)

From a chemical structure perspective, Anthra(1,2-b)furan, 2-nitro- possesses features highly relevant to optoelectronic materials research. The core structure consists of a large, π-conjugated system formed by the fusion of the anthracene and furan rings. Such extended π-systems are fundamental to organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aiacs.org The planarity of the anthrafuran skeleton facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state devices. researchgate.net

Green Chemistry Perspectives in Anthra 1,2 B Furan, 2 Nitro Synthesis

Environmentally Benign Reaction Conditions

A cornerstone of green chemistry is the use of reaction conditions that minimize environmental impact. This involves reducing or replacing hazardous organic solvents, which account for a significant portion of industrial emissions and waste. gaspublishers.com

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the solvent, these methods reduce waste, lower costs, simplify purification processes, and can sometimes lead to higher yields and shorter reaction times.

Research has demonstrated the feasibility of solvent-free procedures for synthesizing related anthrafuran structures. For instance, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot reaction of 1,5-dihydroxyanthraquinone (B121750) with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine (B44618) to produce dihydroanthra[1,2-b]furan-6,11-dione derivatives. researchgate.net Similarly, novel phosphanylidene anthra[2,1-b]furans have been synthesized in good yield under solvent-free conditions at 90°C. researchgate.netresearchgate.net The grinding technique, another solvent-free approach, has been successfully used with a solid acid catalyst for the synthesis of bis(3-indolyl)methanes, offering advantages like shorter reaction times and simple work-up. nih.govcore.ac.uk

These examples suggest the potential for developing a solvent-free synthetic route to Anthra(1,2-b)furan, 2-nitro-, potentially by reacting a suitably substituted anthraquinone (B42736) precursor with a furan-forming reagent under thermal or mechanochemical (grinding) conditions.

When a solvent is necessary, green chemistry advocates for the use of environmentally benign alternatives to traditional volatile organic compounds (VOCs). gaspublishers.com Water is considered an ideal green solvent due to its non-toxicity, availability, and safety, though its application can be limited by the poor solubility of many organic reactants. gaspublishers.comimist.ma Other green solvents include ionic liquids, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). gaspublishers.comgoogle.com

Several synthetic procedures for related heterocyclic systems have successfully employed green solvents.

Water: An efficient one-pot reductive cyclocondensation for producing benzimidazole (B57391) derivatives was achieved using Zinc dust and Sodium bisulfite in water at 100°C. pcbiochemres.com Water has also been used as a medium for the Diels-Alder reaction between furan (B31954) and maleic acid at room temperature. imist.ma

Polyethylene (B3416737) Glycol (PEG): PEG-400 has been used as a solvent for the catalyst-free synthesis of 2-aminothiazoles, yielding excellent results at 100°C. bepls.com

Ionic Liquids: These salts, which are liquid at low temperatures, offer benefits like low volatility and high thermal stability. gaspublishers.com They have been used, for example, in the iodine-catalyzed cyclocondensation of anthranilamide and aldehydes. rsc.org

The application of these solvents could be explored for the synthesis of Anthra(1,2-b)furan, 2-nitro-. For example, a key cyclization step could potentially be performed in an aqueous medium or a suitable ionic liquid, thereby avoiding hazardous solvents like DMF or DMSO often used in such reactions.

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal or no waste.

The synthesis of heterocyclic compounds offers many opportunities to maximize atom economy.